molecular formula C4H5FO5 B2391239 2-Fluoro-3-hydroxybutanedioic acid CAS No. 685-65-4

2-Fluoro-3-hydroxybutanedioic acid

Cat. No. B2391239
CAS RN: 685-65-4
M. Wt: 152.077
InChI Key: FJOQIMHGSNFURE-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybutanedioic acid is a chemical compound with the CAS Number: 685-65-4 . It has a molecular weight of 152.08 and is also known by its IUPAC name, 2-fluoro-3-hydroxysuccinic acid . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a similar compound, has been achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-hydroxybutanedioic acid is 1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) .


Chemical Reactions Analysis

2-F-3-HP can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .


Physical And Chemical Properties Analysis

2-Fluoro-3-hydroxybutanedioic acid is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biocatalysis and Biosynthesis

Background: Fluorine is a valuable element for designing synthetic molecules used in medicine, agriculture, and materials. However, naturally occurring fluorinated compounds are rare. Researchers aim to expand the molecular space by developing new biosynthetic strategies that combine synthetic and natural pathways.

Application:

Fluorinated Natural Products

Background: Fluorine substitution in organic compounds often enhances their stability, activity, and bioabsorbability. These properties are crucial in various applications.

Application:

Bioinspired Materials

Application:

Safety And Hazards

The safety information for 2-Fluoro-3-hydroxybutanedioic acid includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluorine has become an important element for the design of synthetic molecules for use in medicine, agriculture, and materials . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . Despite the many advantages provided by fluorine for tuning key molecular properties, it is rarely found in natural metabolism . Therefore, the development of new biosynthetic strategies that cross synthetic with natural compounds is a promising future direction .

properties

IUPAC Name

2-fluoro-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOQIMHGSNFURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxybutanedioic acid

CAS RN

685-65-4
Record name 2-fluoro-3-hydroxybutanedioic acid
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